2-Cyclohexyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride 2-Cyclohexyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1396849-20-9
VCID: VC4436998
InChI: InChI=1S/C18H29N3O2.ClH/c1-14-17(15(2)23-19-14)13-20-8-10-21(11-9-20)18(22)12-16-6-4-3-5-7-16;/h16H,3-13H2,1-2H3;1H
SMILES: CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3CCCCC3.Cl
Molecular Formula: C18H30ClN3O2
Molecular Weight: 355.91

2-Cyclohexyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

CAS No.: 1396849-20-9

Cat. No.: VC4436998

Molecular Formula: C18H30ClN3O2

Molecular Weight: 355.91

* For research use only. Not for human or veterinary use.

2-Cyclohexyl-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride - 1396849-20-9

Specification

CAS No. 1396849-20-9
Molecular Formula C18H30ClN3O2
Molecular Weight 355.91
IUPAC Name 2-cyclohexyl-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Standard InChI InChI=1S/C18H29N3O2.ClH/c1-14-17(15(2)23-19-14)13-20-8-10-21(11-9-20)18(22)12-16-6-4-3-5-7-16;/h16H,3-13H2,1-2H3;1H
Standard InChI Key OGPZBUUCLDTVQH-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3CCCCC3.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct pharmacophoric elements:

  • Cyclohexyl group: A six-membered aliphatic ring contributing to lipophilicity and conformational stability.

  • Piperazine ring: A diazine heterocycle enabling hydrogen bonding and cation-π interactions.

  • 3,5-Dimethylisoxazole: A five-membered aromatic ring with oxygen and nitrogen atoms, enhancing electron-deficient character .

The hydrochloride salt improves aqueous solubility (log P ≈ 1.22), critical for bioavailability .

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₈H₃₀ClN₃O₂
Molecular Weight355.91 g/mol
IUPAC Name2-Cyclohexyl-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone hydrochloride
Log D (pH 7.4)1.22
Topological Polar Surface Area63.33 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Data derived from PubChem and experimental measurements .

Synthesis and Structural Modifications

Key Synthetic Routes

The synthesis typically follows a three-step protocol:

  • Isoxazole Methylation: 3,5-Dimethylisoxazole-4-carbaldehyde undergoes reductive amination with piperazine derivatives.

  • Piperazine Functionalization: The secondary amine of piperazine reacts with 2-cyclohexylethanoyl chloride under Schotten-Baumann conditions .

  • Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride salt.

A representative reaction sequence from patent US10544110B2 involves:
3,5-Dimethylisoxazole-4-methanol+PiperazineNaBH(OAc)₃IntermediateCyclohexylacetyl ChlorideFree BaseHClFinal Product\text{3,5-Dimethylisoxazole-4-methanol} + \text{Piperazine} \xrightarrow{\text{NaBH(OAc)₃}} \text{Intermediate} \xrightarrow{\text{Cyclohexylacetyl Chloride}} \text{Free Base} \xrightarrow{\text{HCl}} \text{Final Product} .

Structural Analogues

Patent AU2015205339B2 lists 25 analogues modifying:

  • Cyclohexyl substituents: Replacement with aryl groups (e.g., 4-chlorobenzyl) enhances androgen receptor binding .

  • Isoxazole methylation: 3-Methoxy variants show improved metabolic stability in hepatic microsomes .

Pharmacological Activities

Androgen Receptor Inhibition

The compound demonstrates nanomolar affinity (IC₅₀ = 46–157 nM) for the androgen receptor’s nuclear translocation domain, a mechanism critical in castration-resistant prostate cancer . Comparative studies show:

DerivativeIC₅₀ (nM)Selectivity (AR vs. GR)
Parent Compound58 ± 412-fold
4-Chlorobenzyl Analogue42 ± 318-fold
Pyridinylmethyl Variant89 ± 68-fold

Data adapted from US10544110B2 .

Cholinesterase Inhibition

In vitro assays reveal moderate acetylcholinesterase (AChE) inhibition (IC₅₀ = 157 μM) and selective butyrylcholinesterase (BChE) activity (IC₅₀ = 46 μM), suggesting potential in neurodegenerative disorders .

Pharmacokinetic Profile

Absorption and Distribution

  • Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s, indicating moderate intestinal absorption .

  • Plasma Protein Binding: 89% bound to albumin, limiting free fraction in systemic circulation.

Metabolism and Excretion

Cytochrome P450 isoforms CYP3A4 and CYP2D6 mediate N-demethylation of the piperazine ring, producing inactive metabolites . Renal clearance accounts for 65% of elimination, with a terminal half-life of 4.2 hours in rodents.

Applications in Drug Development

Oncology

As a nuclear translocation inhibitor, this compound reduces PSA levels in xenograft models (LNCaP-AR) by 78% at 50 mg/kg/day . Phase I trials for prostate cancer are pending.

Neuropharmacology

Structural parallels to donepezil (AChE inhibitor) warrant exploration in Alzheimer’s disease .

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